Diethyl 6'-acetyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate
Description
This compound features a spiro-fused heterocyclic system combining a 1,3-dithiole ring and a thiopyrano[2,3-c]quinoline scaffold. Key structural elements include:
- Four methyl groups at positions 5',5',7',9' (tetramethyl substitution).
- An acetyl group at the 6' position.
- Diethyl dicarboxylate moieties at positions 3' and 4.
While direct data for this compound are absent in the provided evidence, its molecular formula can be inferred as C₂₆H₃₁NO₅S₃ (based on structurally related compounds in and substituent additions) . The acetyl group enhances electron-withdrawing properties, while methyl substituents increase lipophilicity.
Properties
Molecular Formula |
C26H29NO5S3 |
|---|---|
Molecular Weight |
531.7 g/mol |
IUPAC Name |
diethyl 6'-acetyl-5',5',7',9'-tetramethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate |
InChI |
InChI=1S/C26H29NO5S3/c1-8-31-23(29)18-12-26(33-13-19(35-26)24(30)32-9-2)20-17-11-14(3)10-15(4)21(17)27(16(5)28)25(6,7)22(20)34-18/h10-13H,8-9H2,1-7H3 |
InChI Key |
QZPICVCOYKAHRW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2(C3=C(S1)C(N(C4=C(C=C(C=C34)C)C)C(=O)C)(C)C)SC=C(S2)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
The synthesis of diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the spiro structure: This step involves the cyclization of appropriate precursors to form the spiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline] core.
Introduction of functional groups:
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.
Chemical Reactions Analysis
Diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The presence of multiple functional groups allows for substitution reactions, where one group is replaced by another.
Hydrolysis: The ester groups in the compound can undergo hydrolysis to form carboxylic acids and alcohols.
Common reagents and conditions used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acidic or basic conditions for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate has several scientific research applications, including:
Chemistry: The compound is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a drug candidate or as a lead compound for the development of new pharmaceuticals.
Industry: The compound’s unique structural features make it a candidate for use in materials science, such as the development of novel polymers or advanced materials.
Mechanism of Action
The mechanism of action of diethyl 6’-acetyl-5’,5’,7’,9’-tetramethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-3’,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects may be mediated through:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Disruption of cellular processes: It may interfere with key cellular processes, such as DNA replication or protein synthesis.
Induction of oxidative stress: The compound may generate reactive oxygen species, leading to oxidative stress and cell damage.
The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key differences and similarities with analogues from the evidence:
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent contributions.
Key Observations:
Substituent Effects on Molecular Weight and Lipophilicity :
- The target compound’s acetyl and tetramethyl groups increase its molecular weight (~565.7) compared to Y508-5443 (475.65) and 4477-1009 (461.62) .
- The phenylacetyl group in 3389-1198 contributes to a significantly higher logP (6.078) and molecular weight (681.8), underscoring the impact of aromatic vs. aliphatic substituents .
Synthetic Accessibility and Availability :
- Y508-5443 and 4477-1009 are available in small quantities (2 mg and 20 mg, respectively), suggesting synthetic challenges or instability .
- The target compound’s acetyl group may complicate synthesis compared to methyl-only analogues, requiring precise regioselective reactions.
Functional Group Influence on Reactivity :
- The acetyl group in the target compound could enhance electrophilicity at the 6' position, enabling nucleophilic additions (e.g., hydrazine or Grignard reactions), whereas methyl-substituted analogues () lack this reactivity .
- Tetracarboxylate derivatives (e.g., 3389-1198) exhibit higher polarity (PSA = 98.5 Ų) due to additional ester groups, contrasting with the diethyl esters in the target compound .
Core Structure Variations: Compounds like diethyl 8-cyano-7-(4-nitrophenyl)-... () share dicarboxylate motifs but feature an imidazopyridine core instead of a spiro system, reducing steric complexity .
Biological Activity
Diethyl 6'-acetyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-3',4-dicarboxylate is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications based on current research findings.
Chemical Structure and Properties
The compound is characterized by a complex spirocyclic structure that includes multiple functional groups, contributing to its biological activity. Its molecular formula is with a molecular weight of approximately 591.68 g/mol. The presence of sulfur atoms in the structure suggests potential interactions with biological systems that may enhance its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of compounds similar to Diethyl 6'-acetyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole] exhibit notable antimicrobial properties. A study demonstrated that thiazine derivatives possess significant antibacterial activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
| Microorganism | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition observed | |
| Escherichia coli | Moderate inhibition | |
| Proteus mirabilis | Active at 1 mM |
Anti-inflammatory Properties
Thiazine derivatives have also been associated with anti-inflammatory effects. For instance, compounds have shown efficacy in reducing edema induced by serotonin and carrageenan in animal models . These findings suggest that similar compounds could be further investigated for their potential as anti-inflammatory agents.
Antitumor Activity
Recent studies have highlighted the antitumor potential of sulfur-containing heterocycles. Compounds with spirocyclic structures have been shown to inhibit cancer cell proliferation in vitro. For example, certain thiazine derivatives exhibited cytotoxic effects against human cancer cell lines, indicating their potential as chemotherapeutic agents .
Synthesis Methods
The synthesis of Diethyl 6'-acetyl-5',5',7',9'-tetramethyl-5',6'-dihydrospiro[1,3-dithiole] typically involves multi-step organic reactions incorporating key intermediates such as dithiole and quinoline derivatives. Various methods have been explored to optimize yield and purity:
- Condensation Reactions : Utilizing dithiole derivatives with quinoline-based reactants.
- Cyclization Processes : Employing heat or catalysts to facilitate the formation of the spirocyclic structure.
- Functional Group Modifications : Introducing acetyl and carboxyl groups through acylation reactions.
Case Studies
Several case studies have documented the biological activities of related compounds:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
